molecular formula C12H16N4 B15055494 2-(Azocan-1-yl)pyrimidine-5-carbonitrile

2-(Azocan-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B15055494
M. Wt: 216.28 g/mol
InChI Key: UJKFXRPFUOJWQF-UHFFFAOYSA-N
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Description

2-(Azocan-1-yl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of pyrimidine derivatives with azocane. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Azocan-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are crucial in cancer cell survival and proliferation . The compound binds to the active sites of these enzymes, blocking their activity and leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity.

    Azocane derivatives: Compounds containing the azocane ring system, which may exhibit different pharmacological properties.

Uniqueness

2-(Azocan-1-yl)pyrimidine-5-carbonitrile is unique due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for anticancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(azocan-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H16N4/c13-8-11-9-14-12(15-10-11)16-6-4-2-1-3-5-7-16/h9-10H,1-7H2

InChI Key

UJKFXRPFUOJWQF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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